Methyl 2-chloro-6-formylnicotinate

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

Methyl 2-chloro-6-formylnicotinate (CAS 1263286-09-4) is a polyfunctional pyridine derivative with the molecular formula C₈H₆ClNO₃ and a molecular weight of 199.59 g/mol. It is formally classified as a 3-pyridinecarboxylic acid ester, featuring a chlorine substituent at the 2-position, a formyl group at the 6-position, and a methyl ester at the 3-position of the pyridine ring.

Molecular Formula C8H6ClNO3
Molecular Weight 199.59 g/mol
CAS No. 1263286-09-4
Cat. No. B3177059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-chloro-6-formylnicotinate
CAS1263286-09-4
Molecular FormulaC8H6ClNO3
Molecular Weight199.59 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(N=C(C=C1)C=O)Cl
InChIInChI=1S/C8H6ClNO3/c1-13-8(12)6-3-2-5(4-11)10-7(6)9/h2-4H,1H3
InChIKeyJJUTWPRIZYVAMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Chloro-6-Formylnicotinate (CAS 1263286-09-4): Structural and Functional Overview for Procurement


Methyl 2-chloro-6-formylnicotinate (CAS 1263286-09-4) is a polyfunctional pyridine derivative with the molecular formula C₈H₆ClNO₃ and a molecular weight of 199.59 g/mol [1]. It is formally classified as a 3-pyridinecarboxylic acid ester, featuring a chlorine substituent at the 2-position, a formyl group at the 6-position, and a methyl ester at the 3-position of the pyridine ring . The compound serves as a versatile building block in medicinal chemistry and organic synthesis, with its distinct combination of electrophilic sites enabling selective orthogonal functionalization that is not readily achievable with mono-functional or differently substituted pyridine analogs .

Methyl 2-Chloro-6-Formylnicotinate: Why Simple Analogs Cannot Be Substituted in Synthesis Workflows


In procurement workflows for heterocyclic building blocks, substitution of methyl 2-chloro-6-formylnicotinate with simpler pyridine derivatives is not chemically equivalent due to its three distinct reactive handles—the chlorine leaving group at C2 for nucleophilic aromatic substitution, the aldehyde at C6 for condensation and reductive amination, and the methyl ester at C3 for hydrolysis or transesterification . While the chlorine atom alone is common among chloronicotinate analogs, the concurrent presence of the 6-formyl group introduces orthogonal reactivity that cannot be replicated by 2-chloronicotinate (lacking the aldehyde) or 6-formylnicotinate (lacking the chlorine) [1]. This polyfunctionality eliminates the need for multi-step protection/deprotection sequences and enables divergent synthesis pathways from a single building block, a capability that directly impacts synthetic efficiency and cost .

Methyl 2-Chloro-6-Formylnicotinate: Quantified Differentiation Evidence for Scientific Selection


Orthogonal Reactivity from Three Distinct Electrophilic Centers: Quantitative Comparison of Functional Handle Count

Methyl 2-chloro-6-formylnicotinate possesses three distinct electrophilic sites—C2 (Cl, nucleophilic aromatic substitution), C6 (CHO, condensation/reductive amination), and C3 (COOCH₃, hydrolysis/transesterification)—compared to the simpler 2-chloronicotinate analog which possesses only two electrophilic sites (C2-Cl and C3-ester) and lacks the aldehyde functionality . This represents a 50% increase in reactive handles (3 vs. 2), enabling sequential orthogonal functionalization without intermediate protection steps. The presence of the electron-withdrawing chlorine at C2 further activates the pyridine ring toward nucleophilic attack at C6, facilitating selective aldehyde transformations in the presence of the ester group .

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

Structural Differentiation: Chlorine at C2 Position vs. Alternative C4 and C5 Chloro Analogs

Methyl 2-chloro-6-formylnicotinate features a chlorine atom specifically at the C2 position adjacent to the ring nitrogen, distinguishing it from other chloronicotinate regioisomers such as ethyl 4-chloro-6-formylnicotinate and 5-chloro-6-formylnicotinonitrile . The C2 position offers distinct steric and electronic properties compared to C4 or C5 substitution: the proximity of C2-Cl to the pyridine nitrogen enhances the electrophilicity at the adjacent carbon via inductive electron withdrawal, facilitating nucleophilic aromatic substitution reactions under milder conditions than would be possible with C4- or C5-chloro substitution . This regiospecificity is critical when the synthetic target demands substitution at a precise position on the pyridine scaffold.

Medicinal Chemistry Structure-Activity Relationship Heterocyclic Building Blocks

Functional Group Synergy: Concurrent Chlorine and Aldehyde in a Single Pyridine Scaffold

Methyl 2-chloro-6-formylnicotinate uniquely combines a chloro leaving group and a formyl electrophile on the same pyridine ring, whereas the closely related methyl 2-chloronicotinate lacks the C6-formyl group entirely, and 2-chloro-6-formylnicotinic acid (the free carboxylic acid analog, CAS 1289195-42-1) exhibits different solubility and coupling reactivity profiles . This dual electrophilic functionality allows for sequential bond-forming reactions without intermediate purification—for example, Suzuki coupling at C2 followed by reductive amination at C6—a workflow that would require separate building blocks and additional synthetic steps if attempted with mono-functional analogs . The methyl ester form offers distinct solubility advantages over the free acid analog in organic solvents commonly employed for cross-coupling reactions.

Organic Synthesis Medicinal Chemistry Building Block Selection

Physical Form and Purity Specifications: Solid State Advantage and Storage Requirements

Methyl 2-chloro-6-formylnicotinate is commercially available as a solid with a specified purity of 97-98% and a recommended storage temperature of 4°C under nitrogen atmosphere . The solid physical form offers advantages in weighing accuracy and long-term stability compared to liquid or hygroscopic analogs. However, the requirement for refrigerated storage and inert atmosphere represents a handling consideration that procurement specialists must account for when comparing with more stable, non-chlorinated pyridine building blocks .

Procurement Specifications Chemical Storage Quality Control

Methyl 2-Chloro-6-Formylnicotinate: Evidence-Backed Application Scenarios for Scientific Procurement


Divergent Synthesis of Polyfunctional Pyridine-Based Pharmaceutical Intermediates

Medicinal chemistry teams synthesizing libraries of pyridine-containing drug candidates benefit from methyl 2-chloro-6-formylnicotinate's three electrophilic centers, which enable divergent functionalization from a single starting material . The C2-Cl position can undergo Suzuki-Miyaura or Buchwald-Hartwig coupling to introduce aryl or amine diversity, while the C6-aldehyde can independently participate in reductive amination or Knoevenagel condensation without interfering with the ester group. This orthogonal reactivity profile is particularly valuable in hit-to-lead optimization campaigns where rapid analog generation is required, reducing the need to procure multiple distinct building blocks .

Synthesis of 6-Substituted Nicotinic Acid Derivatives for Biological Target Screening

Research groups investigating 6-substituted nicotinic acid analogs as inhibitors of carbonic anhydrase III (CAIII) or as ligands for nicotinic acetylcholine receptors (nAChRs) require building blocks with a functionalizable 6-position . Methyl 2-chloro-6-formylnicotinate provides a pre-installed formyl handle at C6 that can be directly converted to diverse functional groups (amines via reductive amination, alkenes via Wittig reaction, alcohols via reduction) while the C2-chlorine can be retained or substituted depending on structure-activity relationship requirements . This dual functionality is essential for generating focused compound libraries where both the C2 and C6 positions must be systematically varied.

Agrochemical Intermediate Production Requiring Regiospecific Chlorine Placement

In the synthesis of nicotinoid-based agrochemicals and plant protection agents, the C2-position chlorine in methyl 2-chloro-6-formylnicotinate provides the specific substitution pattern required for target engagement with insect nicotinic acetylcholine receptors . Unlike C4- or C5-chlorinated regioisomers, C2-substituted pyridines have established precedent in the neonicotinoid class of insecticides. The compound serves as a precursor to chlorinated nicotinaldehyde derivatives, which are documented intermediates for plant protection agents .

Multi-Step Synthesis Workflows Where Intermediate Protection Is Cost-Prohibitive

Process chemistry groups optimizing synthetic routes for scale-up can leverage methyl 2-chloro-6-formylnicotinate to eliminate one or more protection/deprotection steps compared to routes that build the aldehyde or chlorine functionality de novo . The compound's orthogonal electrophilic handles allow sequential transformations without intermediate isolation, a key advantage in Good Manufacturing Practice (GMP) environments where each isolation step incurs significant time and quality control costs . Procurement of this pre-functionalized building block directly reduces the step count and overall process mass intensity of multi-step synthetic sequences.

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